N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an energy-sensing enzyme that regulates cellular metabolism and energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
Mechanism of Action
A-769662 activates N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide by binding to the γ-subunit of the enzyme, which induces a conformational change that allows for phosphorylation of the α-subunit by upstream kinases. This phosphorylation event activates this compound and leads to downstream effects on cellular metabolism and energy homeostasis. A-769662 has been shown to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in skeletal muscle cells.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects on cellular metabolism and energy homeostasis. In vitro studies have demonstrated that A-769662 increases glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in skeletal muscle cells. In vivo studies have shown that A-769662 can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
A-769662 has several advantages for lab experiments. It is a small molecule activator of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide, which makes it easy to use and manipulate in vitro and in vivo experiments. A-769662 has also been shown to have potent and specific effects on this compound activation, which makes it a valuable tool for studying cellular metabolism and energy homeostasis. However, A-769662 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve and use in experiments. A-769662 is also a synthetic compound, which can limit its availability and increase its cost.
Future Directions
There are several future directions for research on A-769662. One potential area of research is the development of more potent and specific activators of N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide. Another area of research is the identification of novel targets and pathways that are regulated by A-769662 and this compound activation. Additionally, further studies are needed to investigate the potential therapeutic applications of A-769662 in treating metabolic disorders such as diabetes, obesity, and cancer.
Synthesis Methods
A-769662 is a synthetic compound that was first described in 2008 by Abbott Laboratories. The synthesis of A-769662 involves the reaction of 3-furancarboxylic acid with 1-adamantylamine, followed by the addition of sodium azide and copper (I) iodide to form the tetrazole ring. The final product is obtained by the addition of furfurylamine and subsequent purification steps.
Scientific Research Applications
A-769662 has been extensively studied for its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer. In vitro studies have shown that A-769662 activates N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide and increases glucose uptake in skeletal muscle cells, which can improve insulin sensitivity and glucose homeostasis. In vivo studies have demonstrated that A-769662 can improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Properties
IUPAC Name |
N-[3-(5-methyltetrazol-2-yl)-1-adamantyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-11-19-21-22(20-11)17-7-12-4-13(8-17)6-16(5-12,10-17)18-15(23)14-2-3-24-9-14/h2-3,9,12-13H,4-8,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHWEGXFIWSFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)NC(=O)C5=COC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.